7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H3BrN4O2 |
|---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
7-bromo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1H,(H,10,11)(H,12,13) |
InChI Key |
AGOITZBXRDAGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Pyrazolo-Pyrimidine Intermediates
Patent CN102911174A describes the synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester using sodium nitrite under acidic conditions (-5°C to 0°C). Although this targets a 6-bromo isomer, adapting the method for 7-bromo substitution requires strategic precursor design. The intermediate (Compound V) undergoes diazotization followed by cyclization, with bromine introduced via a brominated starting material. For example, using 5-bromo-2-aminopyridine-3-carbonitrile as a precursor could direct bromine to the 7-position during ring closure.
Late-Stage Bromination Using Electrophilic Agents
One-Pot Tandem Synthesis
A hybrid approach combining cyclization and bromination in a single pot is proposed based on methods from ES267249A1 and CN102911174A. Starting with 3-amino-5-bromo-pyrazole-4-carboxylic acid ethyl ester, treatment with a nitrile or amide derivative (e.g., cyanoacetic acid) in the presence of could facilitate simultaneous ring closure and bromine retention.
Representative Protocol:
-
Reactant: 3-Amino-5-bromo-pyrazole-4-carboxylic acid ethyl ester (1.0 equiv)
-
Reagent: Cyanoacetic acid (1.2 equiv), (2.0 equiv)
-
Conditions: Reflux in anhydrous dichloroethane (DCE) for 8 hours
-
Workup: Quench with ice-water, neutralize with , extract with ethyl acetate
Comparative Analysis of Synthetic Routes
The table below summarizes key methods, highlighting advantages and limitations:
Challenges and Optimization Strategies
-
Regioselectivity in Bromination: Achieving exclusive 7-bromo substitution requires directing groups or carefully timed bromine introduction. Computational modeling (e.g., DFT studies) could predict reactive sites to guide experimental designs.
-
Acid Sensitivity: The carboxylic acid group may degrade under strong acidic conditions. Using mild hydrolytic agents (e.g., enzymatic catalysis) or protecting groups (e.g., tert-butyl esters) could mitigate this.
-
Scalability: While -mediated cyclization offers high yields, its corrosivity and hazardous nature demand scalable alternatives. Microwave-assisted synthesis or flow chemistry may improve safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization: The carboxylic acid group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antitumor Activity:
One of the primary applications of 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is in the development of antitumor agents. Research indicates that derivatives of pyrazolo[4,3-D]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). For instance, compounds synthesized from this scaffold showed IC50 values ranging from 45 to 97 nM against MCF-7 cells, indicating potent antitumor potential .
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition:
The compound has also been studied for its ability to inhibit hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which is crucial in the treatment of renal anemia. By stabilizing HIFα subunits, these inhibitors can promote erythropoietin production, leading to increased hemoglobin levels in anemic models .
Toll-Like Receptor Agonism:
Recent studies have identified 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine derivatives as agonists for Toll-like receptor 7 (TLR7). This mechanism is particularly relevant in cancer treatment as TLR7 activation can enhance immune responses against tumors. The compounds can be utilized in combination with vaccines or other immunotherapy agents to improve therapeutic outcomes in various cancers .
Biological Studies
Cellular Interaction Studies:
Research has employed 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine derivatives in cellular studies to understand their interactions with biological targets. These studies help elucidate the pathways affected by the compound and its derivatives, providing insights into their therapeutic potential.
In Vivo Efficacy:
Animal model studies have demonstrated the efficacy of these compounds in increasing hemoglobin levels and improving overall health outcomes in models of renal anemia. Such findings support their potential use in clinical settings for treating anemia related to chronic diseases .
Summary of Findings
| Application Area | Details |
|---|---|
| Antitumor Activity | Significant cytotoxic effects against MCF-7 and HepG2 cell lines (IC50: 45–97 nM) |
| Renal Anemia Treatment | Inhibition of HIF-PHD leads to increased erythropoietin production |
| Immune Modulation | Acts as a TLR7 agonist; enhances immune response against tumors |
| Mechanisms of Action | Enzyme inhibition; immune modulation |
Mechanism of Action
The mechanism of action of 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key attributes of 7-bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid with related compounds:
*Note: Molecular weight for 7-bromo derivative is calculated based on analogous structures.
Impact of Substituents and Ring Systems
- Bromine vs. Amino Groups: Bromine’s electron-withdrawing nature (in 7-bromo and 2-bromo derivatives) enhances electrophilic reactivity, making these compounds suitable for cross-coupling reactions. In contrast, the amino group in the 7-amino analog () increases hydrogen-bonding capacity, favoring interactions with biological targets.
- Ring Isomerism: Pyrazolo[4,3-d]pyrimidine (evident in 7-bromo and 7-amino analogs) and pyrazolo[1,5-a]pyrimidine (e.g., 2-bromo and 6-bromo isomers) differ in nitrogen atom positioning, affecting π-stacking and binding affinity in drug design .
- Carboxylic Acid Functionality : The COOH group at position 3 enables salt formation or esterification, enhancing solubility or enabling prodrug strategies across all compared compounds.
Biological Activity
7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolo-pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and anti-inflammatory drug, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 273.1 g/mol. Its structure comprises a bromine atom at the 7-position of the pyrazole ring and a carboxylic acid functional group at the 3-position of the pyrimidine moiety.
Anticancer Properties
Research indicates that derivatives of pyrazolo[4,3-D]pyrimidine exhibit significant anticancer activity. For instance, in a study assessing various derivatives, compounds similar to this compound demonstrated potent anti-proliferative effects against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and significant activity against the mutant EGFR T790M variant .
Table 1: Anti-Proliferative Activity of Pyrazolo Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12b | A549 | 8.21 |
| Compound 12b | HCT-116 | 19.56 |
| Compound 12b | EGFR WT | 0.016 |
| Compound 12b | EGFR T790M | 0.236 |
These findings suggest that compounds within this chemical class can effectively inhibit cancer cell growth by targeting specific receptors involved in tumor proliferation.
The mechanism underlying the anticancer activity of these compounds is primarily attributed to their ability to inhibit epidermal growth factor receptor (EGFR) signaling pathways. Molecular docking studies have shown that these compounds can mimic ATP binding, thereby acting as competitive inhibitors . The apoptotic effects observed in treated cells were further confirmed through flow cytometry, revealing significant increases in pro-apoptotic markers .
Anti-Inflammatory Effects
In addition to anticancer properties, research has highlighted the anti-inflammatory potential of pyrazolo-pyrimidine derivatives. For example, some compounds exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib in inhibiting COX-2 activity .
Table 2: Inhibition of COX-2 Activity
| Compound | IC50 (µM) |
|---|---|
| Compound 5 | 0.04 ± 0.09 |
| Compound 6 | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
These results emphasize the dual therapeutic potential of pyrazolo[4,3-D]pyrimidine derivatives in managing both cancer and inflammation.
Case Studies
Several case studies have explored the efficacy of pyrazolo derivatives in clinical settings:
- EGFR Inhibition : A study on synthesized pyrazolo derivatives demonstrated their efficacy in inhibiting EGFR activity in lung cancer models, leading to reduced tumor growth and improved survival rates .
- Inflammation Models : In animal models of inflammation, compounds were tested for their ability to reduce edema and inflammatory markers, showing promising results that parallel those of established anti-inflammatory medications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, and how are reaction conditions optimized for yield?
- Methodological Answer : The synthesis typically involves bromination of pyrazolo-pyrimidine precursors using agents like N-bromosuccinimide (NBS) followed by carboxylation or cyclization steps. For example, bromination at the 7-position can be achieved under anhydrous conditions in DMF, with yields optimized by controlling temperature (0–25°C) and stoichiometry (1.2–1.5 eq NBS). Post-reaction purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 99:1) enhances purity. Evidence from related pyrazolo-pyrimidine syntheses highlights the importance of solvent choice (e.g., DMF vs. THF) and catalyst selection (e.g., hydroxylamine hydrochloride) to minimize side products .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the pyrazolo-pyrimidine core. For example, the carboxylic acid proton may appear as a broad singlet at δ 12–13 ppm in DMSO-d₆ .
- LCMS/HPLC : Monitor purity (>95%) using reverse-phase C18 columns (mobile phase: 0.1% formic acid in H₂O/MeCN). ESI-MS typically shows [M+H]+ at m/z 283.1 (calculated: 283.0) .
- Elemental Analysis : Validate empirical formulas (e.g., C₇H₄BrN₅O₂) with <0.4% deviation .
Q. What preliminary biological assays are recommended to screen this compound for kinase inhibition?
- Methodological Answer : Use ATP-competitive binding assays:
- Fluorescence Polarization (FP) : Incubate with recombinant kinase domains (e.g., EGFR, Aurora B) and FITC-labeled ATP analogs. Measure IC₅₀ values using dose-response curves (10 nM–10 µM).
- Radiometric Assays : Track ³²P-ATP incorporation into substrates (e.g., myelin basic protein) via scintillation counting. Pyrazolo-pyrimidines often exhibit low µM activity in kinase panels due to their planar heterocyclic core .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the carboxylation step?
- Methodological Answer : Low yields during carboxylation (e.g., via CO₂ insertion) may arise from poor electrophilicity at the 3-position. Strategies include:
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) and improve homogeneity.
- Protecting Groups : Temporarily protect the pyrazole nitrogen with THP (tetrahydropyranyl) to direct carboxylation regioselectivity. Post-reaction deprotection with HCl/EtOH restores the free carboxylic acid .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos to mediate cross-coupling with CO gas (1 atm) in DMF at 100°C .
Q. How should researchers resolve contradictions in spectral data when synthesizing derivatives (e.g., unexpected tautomerism)?
- Methodological Answer : Tautomeric shifts in DMSO-d₆ (e.g., between 1H-pyrazolo and 3H-pyrazolo forms) can cause ambiguous NMR signals. Solutions include:
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to observe coalescence of proton signals.
- X-ray Crystallography : Confirm solid-state structure; pyrazolo-pyrimidines often adopt planar conformations with intramolecular H-bonding (O–H···N) .
- Computational Modeling : Compare experimental 13C shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .
Q. What strategies are effective for improving solubility and bioavailability in preclinical studies?
- Methodological Answer :
- Prodrug Design : Convert the carboxylic acid to methyl ester or amide derivatives (e.g., ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate) for enhanced membrane permeability. Hydrolyze in vivo via esterases .
- Salt Formation : Co-crystallize with L-lysine or tromethamine to improve aqueous solubility (>5 mg/mL in PBS).
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
